molecular formula C28H20F4O5S2 B1393215 Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate CAS No. 915090-37-8

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Cat. No.: B1393215
CAS No.: 915090-37-8
M. Wt: 576.6 g/mol
InChI Key: HOMIPVFSNRXVAD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is a complex organic compound with the molecular formula C18H15S.C10H5F4O5S and a molecular weight of 576.585 . This compound is known for its unique structure, which includes a triphenylsulfonium group and a tetrafluorobenzenesulfonate moiety, making it a valuable reagent in various chemical reactions and applications.

Chemical Reactions Analysis

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate involves the activation of the sulfonium group, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in photoinitiated polymerization, the compound absorbs light and generates reactive species that initiate the polymerization process .

Comparison with Similar Compounds

Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the sulfonium group and the methacryloyloxy moiety, which allows it to participate in a wider range of reactions and applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMIPVFSNRXVAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674038
Record name Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915090-37-8
Record name Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate (52.0 g, 0.1516 mol) and triphenylsulfonium bromide (42.50 g, 0.1238 mol) was added 300 mL of distilled, de-ionized water and 300 mL of CH2Cl2. The reaction mixture was stirred at room temperature over the weekend. Stirring was stopped and the organic layer was isolated and washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times with distilled, de-ionized water (250 mL), dried over sodium sulfate, and filtered. A few crystals (about 12.5 mg) of hydroquinone were added and the solvent was completely distilled under reduced pressure to yield the product as a pale, yellow oil. The product was dissolved at 50 wt % in acetonitrile for further use. 1H NMR (500 MHz, acetone-d6, δ ppm): 7.8 (m, 15H), 6.5 (s, 1H), 6.1 (s, 1H), 2.1 (s, 3H). 19F NMR (300 MHz, acetone-d6, δ ppm): −157 (s, 2F), −140 (s, 2F).
Name
sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 2
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 3
Reactant of Route 3
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 4
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 5
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Reactant of Route 6
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.